molecular formula C18H21NO B276711 N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine

N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine

Cat. No. B276711
M. Wt: 267.4 g/mol
InChI Key: KEYFJLJHCAAQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as ABEA, and it belongs to the class of phenylethylamines.

Mechanism of Action

The mechanism of action of ABEA is not fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by ABEA has been shown to enhance neuroprotection and reduce inflammation.
Biochemical and Physiological Effects:
ABEA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, ABEA has been found to increase the expression of neurotrophic factors, such as BDNF and NGF, which play a crucial role in neuronal survival and regeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ABEA in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of various neurological disorders. Moreover, ABEA has been found to exhibit low toxicity and high selectivity towards the sigma-1 receptor. However, one of the limitations of using ABEA is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are many potential future directions for the use of ABEA in scientific research. One of the areas of interest is the use of ABEA in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, ABEA has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of ABEA and to optimize its pharmacokinetic properties.

Synthesis Methods

ABEA can be synthesized using various methods, such as the Mannich reaction, the reductive amination of benzaldehyde, and the reaction of allyl bromide with 4-(aminomethyl)benzyl alcohol. However, the most commonly used method is the Mannich reaction, which involves the condensation of allylamine, benzaldehyde, and 4-(aminomethyl)benzyl alcohol.

Scientific Research Applications

ABEA has been extensively studied for its potential use in various scientific research applications. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. Moreover, ABEA has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H21NO/c1-3-13-20-18-11-9-16(10-12-18)14-19-15(2)17-7-5-4-6-8-17/h3-12,15,19H,1,13-14H2,2H3

InChI Key

KEYFJLJHCAAQGQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC=C

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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